Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a synthetic compound known for its potential applications in various scientific fields. This compound belongs to the thiophene family, which is characterized by a sulfur-containing five-membered ring. The presence of fluorobenzamido and phenylcarbamoyl groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thiophene ring, followed by the introduction of the fluorobenzamido and phenylcarbamoyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 2-(2-FLUOROBENZAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-(2-FLUOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE: Lacks the phenylcarbamoyl group, which may affect its biological activity.
ETHYL 2-(2-FLUOROBENZAMIDO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: Contains a different thiophene ring structure, potentially leading to different chemical and biological properties.
Properties
Molecular Formula |
C22H19FN2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-14-9-5-4-6-10-14)30-21(17)25-19(26)15-11-7-8-12-16(15)23/h4-12H,3H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
VTXFWRLAQJCNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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